molecular formula C16H12F2N2 B14076174 8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine

8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine

Cat. No.: B14076174
M. Wt: 270.28 g/mol
InChI Key: GROQQBLZCAHYIW-UHFFFAOYSA-N
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Description

8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the isoquinoline ring.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.

Scientific Research Applications

8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine involves its interaction with various molecular targets and pathways. The fluorine atoms can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This can lead to alterations in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroisoquinoline: A simpler fluorinated isoquinoline with similar structural features.

    3-(2-Fluoro-6-methylphenyl)isoquinoline: Lacks the additional fluorine atom at the 8-position.

    8-Fluoro-3-(2-methylphenyl)isoquinolin-1-amine: Similar structure but without the second fluorine atom on the phenyl ring.

Uniqueness

8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine is unique due to the presence of two fluorine atoms, which can significantly impact its chemical reactivity and biological activity. The specific positioning of these fluorine atoms can lead to distinct electronic effects and steric interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12F2N2

Molecular Weight

270.28 g/mol

IUPAC Name

8-fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine

InChI

InChI=1S/C16H12F2N2/c1-9-4-2-6-11(17)14(9)13-8-10-5-3-7-12(18)15(10)16(19)20-13/h2-8H,1H3,(H2,19,20)

InChI Key

GROQQBLZCAHYIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C2=NC(=C3C(=C2)C=CC=C3F)N

Origin of Product

United States

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